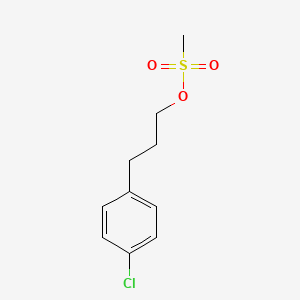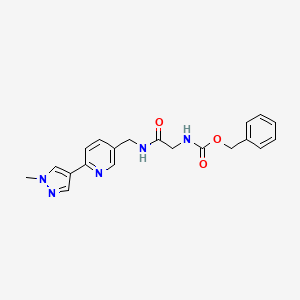![molecular formula C7H12O B2402932 (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol CAS No. 1998948-87-0](/img/structure/B2402932.png)
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The presence of an ethan-1-ol group attached to the spirocyclic system adds to its distinct chemical properties.
Applications De Recherche Scientifique
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-olIt’s worth noting that compounds with similar structures have been associated with antidepressant activity . These compounds often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
The specific biochemical pathways affected by This compoundSimilar compounds are known to affect the noradrenergic, dopaminergic, and serotonergic systems . These systems play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the formation of the spirocyclic core followed by the introduction of the ethan-1-ol group. One common method is the cyclization of appropriate precursors under specific conditions to form the spiro[2.2]pentane structure. This can be achieved through various cyclization reactions, such as intramolecular cycloadditions or ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethan-1-ol group to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: Compounds with a spirocyclic structure similar to (1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol, known for their photochromic properties.
Spirocyclic Oxindoles: Another class of spirocyclic compounds with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific spiro[2.2]pentane core and the presence of an ethan-1-ol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(1R)-1-spiro[2.2]pentan-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3/t5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFWWMQHIRRUNX-LWOQYNTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC12CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC12CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
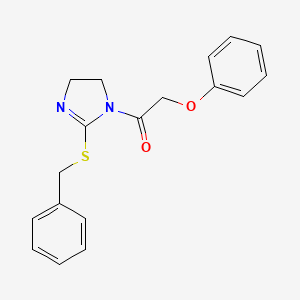
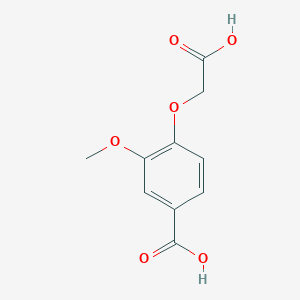
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/new.no-structure.jpg)
![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
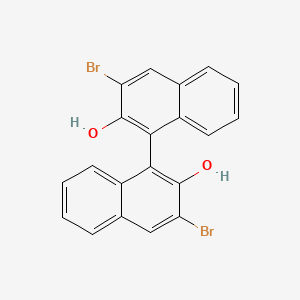
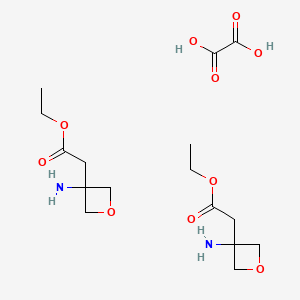
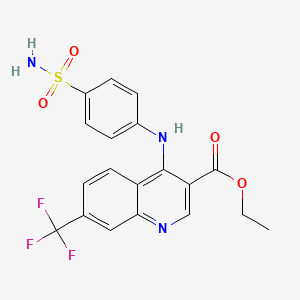
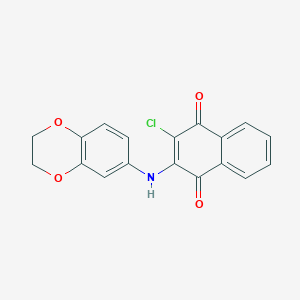

![3-fluoro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2402865.png)

